N-(3,4-dimethoxybenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-(3,4-dimethoxybenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is an organic compound with a complex structure that includes a benzodioxine ring and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxybenzyl chloride, which is then reacted with a suitable nucleophile to form the desired product. The reaction conditions often include the use of solvents like tetrachloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include DDQ for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the yield and selectivity of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ typically yields carbonyl compounds, while reduction with hydrogen gas can produce alcohols or amines.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxybenzyl)hexadecanamide: Shares the 3,4-dimethoxybenzyl group but differs in the length of the carbon chain.
N-(3,4-dimethoxybenzyl)acetamide: Similar structure but with an acetamide group instead of a carboxamide.
Uniqueness
N-(3,4-dimethoxybenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its benzodioxine ring, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-21-14-5-3-12(9-16(14)22-2)11-19-18(20)13-4-6-15-17(10-13)24-8-7-23-15/h3-6,9-10H,7-8,11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBSYFFAWXNARD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CC3=C(C=C2)OCCO3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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